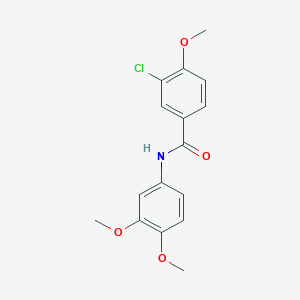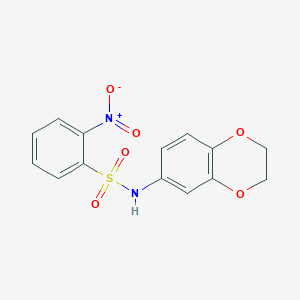
N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as BPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTA is a member of the class of compounds known as phenylacetamides, which have been shown to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. In neuroscience, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to enhance the activity of GABA receptors, which are important for the regulation of neuronal activity. In cancer research, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activity of specific signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects in cells and organisms. In neuroscience, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to enhance the activity of GABA receptors, which can lead to increased inhibitory neurotransmission and a reduction in anxiety-like behaviors. In cancer research, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to exhibit anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for specific targets. However, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One area of focus could be the development of new derivatives of N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide with improved efficacy and safety profiles. Another area of focus could be the exploration of the potential applications of N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide in other scientific research fields, such as immunology or infectious diseases. Finally, further studies could be conducted to better understand the mechanism of action of N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide and its effects on specific signaling pathways in cells.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 2-bromophenylamine with 2,3,5-trimethylphenol in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid to yield N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide. This synthesis method has been well-established in the literature and has been used to produce N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide in large quantities for use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to modulate the activity of GABA receptors, which are important targets for the treatment of anxiety and other neurological disorders. In cancer research, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In drug discovery, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-8-12(2)13(3)16(9-11)21-10-17(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBZTGYQYXUTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B5832438.png)

![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5832444.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5832468.png)

![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5832483.png)



![3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5832507.png)
![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)
